molecular formula C15H26ClNO2 B1382365 Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride CAS No. 1803572-05-5

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride

Cat. No.: B1382365
CAS No.: 1803572-05-5
M. Wt: 287.82 g/mol
InChI Key: FDCZBLPWNSYWNB-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of adamantane with ethyl 3-bromopropanoate, followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to interact effectively with biological targets. The amino group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

    Amantadine: Used as an antiviral and antiparkinsonian agent.

    Rimantadine: Similar to amantadine, used as an antiviral drug.

Uniqueness

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride is unique due to its specific structure, which combines the adamantane core with an ethyl ester and amino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-(2-adamantyl)-3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-2-18-15(17)13(8-16)14-11-4-9-3-10(6-11)7-12(14)5-9;/h9-14H,2-8,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCZBLPWNSYWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)C1C2CC3CC(C2)CC1C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803572-05-5
Record name Tricyclo[3.3.1.13,7]decane-2-acetic acid, α-(aminomethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803572-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride
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Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride
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Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride
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Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride
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Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride
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Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride

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